molecular formula C18H18N2O2S B2826772 N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide CAS No. 868370-87-0

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide

Cat. No.: B2826772
CAS No.: 868370-87-0
M. Wt: 326.41
InChI Key: QDOJENWBSMGSOU-HNENSFHCSA-N
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Description

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a synthetic organic compound characterized by its unique benzothiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide typically involves the condensation of 4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-amine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
  • (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Uniqueness

N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-9-10-14(22-3)16-17(12)23-18(20(16)2)19-15(21)11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOJENWBSMGSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)CC3=CC=CC=C3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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